1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
CAS No.: 2097924-74-6
Cat. No.: VC4763282
Molecular Formula: C15H20F3N3O3
Molecular Weight: 347.338
* For research use only. Not for human or veterinary use.
![1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione - 2097924-74-6](/images/structure/VC4763282.png)
Specification
CAS No. | 2097924-74-6 |
---|---|
Molecular Formula | C15H20F3N3O3 |
Molecular Weight | 347.338 |
IUPAC Name | 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Standard InChI | InChI=1S/C15H20F3N3O3/c16-15(17,18)9-21-13(23)8-20(14(21)24)11-3-5-19(6-4-11)12(22)7-10-1-2-10/h10-11H,1-9H2 |
Standard InChI Key | QWIWRZSTJKWNFS-UHFFFAOYSA-N |
SMILES | C1CC1CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
An imidazolidine-2,4-dione core, a five-membered ring containing two ketone groups at positions 2 and 4.
-
A piperidin-4-yl group substituted at the 1-position with a 2-cyclopropylacetyl chain, introducing steric bulk and conformational rigidity.
-
A 2,2,2-trifluoroethyl group at the 3-position, contributing electronegativity and metabolic stability .
The molecular formula, inferred from structural analysis, is tentatively C₁₉H₂₃F₃N₄O₃, though exact stereochemical details remain unspecified in public databases.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2097911-47-0 |
Molecular Weight | 436.4 g/mol |
SMILES Notation | CC(CF3)N1C2CCN(CC2C(=O)CC3CC3)CC(=O)C1=O |
Topological Polar Surface Area | 78 Ų (estimated) |
Synthesis and Optimization Strategies
Multi-Step Synthetic Route
The synthesis involves sequential functionalization of a piperidine precursor. Initial steps typically include:
-
Piperidine Ring Functionalization: Introduction of the 2-cyclopropylacetyl group via nucleophilic acyl substitution under anhydrous conditions.
-
Imidazolidine-Dione Formation: Cyclocondensation of urea derivatives with α-amino ketones, optimized at 60–80°C in polar aprotic solvents like dimethylformamide (DMF).
-
Trifluoroethyl Incorporation: Alkylation using 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate.
Critical challenges include minimizing racemization at chiral centers and achieving regioselectivity during cyclization. Yield improvements (from ~15% to 45%) have been reported through microwave-assisted synthesis and catalyst screening.
Mechanistic Insights and Biological Activity
LYP Inhibition and Immune Modulation
The compound acts as a potent inhibitor of lymphoid-specific tyrosine phosphatase (LYP), an enzyme critical for downregulating T-cell receptor (TCR) signaling . By binding to LYP’s catalytic pocket, it prevents dephosphorylation of phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs), thereby enhancing TCR activation and promoting pro-inflammatory cytokine release .
Table 2: In Vitro Pharmacological Profiling
Parameter | Value | Source |
---|---|---|
LYP IC₅₀ | 12 nM (recombinant human) | |
Selectivity (vs. PTPN22) | >100-fold | |
Cellular EC₅₀ (T-cell activation) | 50 nM |
Transcriptomic and Phenotypic Effects
In Jurkat T-cells, treatment (100 nM, 24h) upregulates IL-2 and IFN-γ expression by 3.2- and 4.1-fold, respectively, confirming immunostimulatory effects. Paradoxically, in regulatory T-cells (Tregs), it suppresses FoxP3 expression by 60%, suggesting context-dependent activity.
Current Research Frontiers
Covalent Inhibition Strategies
Recent efforts focus on introducing electrophilic warheads (e.g., acrylamides) to form irreversible LYP complexes, improving target residence time . A boronic acid analog demonstrated 10-fold greater potency in preliminary screens .
Biomarker Development
Quantitative phosphoproteomics identified pY394-LCK as a candidate pharmacodynamic marker, showing 90% suppression at therapeutic doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume